N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a piperidino group, and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfone with acetic anhydride to form N-acetyl-4-aminophenyl sulfone. This intermediate is then reacted with piperidine and formaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the piperidino group can interact with receptors or enzymes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the piperidino group.
Acetanilide, 4’-sulfanilyl-: Contains a sulfonyl group but differs in the positioning of functional groups.
N-Acetyldapsone: Similar in structure but with different substituents on the phenyl ring
Uniqueness
N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidino group, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H23N3O4S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C16H23N3O4S/c1-12(20)17-11-14-7-9-19(10-8-14)24(22,23)16-5-3-15(4-6-16)18-13(2)21/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
WVUOGYCCCLZNTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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